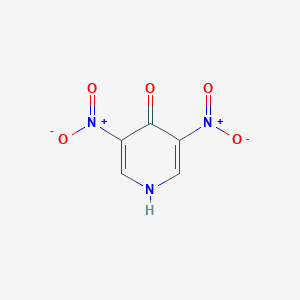

3,5-Dinitro-4-hydroxypyridine

描述

Contextualization within Heterocyclic Chemistry Research

Pyridine (B92270) and its derivatives are fundamental building blocks in a vast array of chemical applications, from pharmaceuticals to materials science. mdpi.com Their unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, make them key components in drug design, catalysis, and the synthesis of complex molecular architectures. mdpi.comwikipedia.org Nitropyridines, in particular, have emerged as valuable intermediates due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring for various chemical transformations. ntnu.no This has spurred significant research into the synthesis and functionalization of nitropyridine compounds. researchgate.netntnu.no

Overview of Dinitropyridine Compounds: Historical and Modern Perspectives

The study of dinitropyridine compounds has evolved considerably over the years. Historically, the synthesis of these compounds was often challenging, with direct nitration of pyridine yielding poor results. wikipedia.org However, the development of new synthetic methodologies has made a wide range of substituted nitropyridines more accessible. ntnu.no Dinitropyridines are now recognized as precursors to a variety of valuable substances, including energetic materials, agrochemicals, and biologically active molecules with potential antitumor, antiviral, and anti-neurodegenerative properties. researchgate.netresearchgate.net Recent research continues to uncover new applications and synthetic routes for these versatile compounds. researchgate.net

Rationale for In-depth Investigation of 3,5-Dinitro-4-hydroxypyridine

This compound, also known as 3,5-Dinitro-4-pyridinol, is a compound of significant interest due to its specific chemical structure and reactivity. a2bchem.comlookchem.com The presence of two nitro groups and a hydroxyl group on the pyridine ring creates a unique electronic environment that influences its chemical behavior. This compound serves as a crucial starting material for the synthesis of other important pyridine derivatives. jst.go.jp For instance, it can be converted to 3,5-dinitro-4-chloropyridine, which is a precursor for synthesizing 3,5-dinitropyridine (B58125). jst.go.jp The compound and its derivatives have also been explored for their potential as herbicides and in other applications. google.com

Research Scope and Objectives for this compound Studies

The primary research objectives for studying this compound encompass several key areas. A major focus is on its synthetic utility as a building block for more complex molecules. a2bchem.com Researchers aim to develop efficient and selective methods for its synthesis and to explore its reactivity in various chemical transformations. google.com Another important aspect of the research is the characterization of its physical and chemical properties, including its spectral data and crystalline structure. nih.govresearchgate.net Furthermore, there is ongoing interest in the potential applications of this compound and its derivatives, particularly in the development of new materials and biologically active agents. nih.govresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H3N3O5 | nih.govfinetechnology-ind.comalfa-chemistry.com |

| Molecular Weight | 185.09 g/mol | nih.govfinetechnology-ind.com |

| Appearance | White to pale yellow solid | lookchem.comresearchgate.net |

| Melting Point | 225-226 °C | google.com |

| Density | 1.69 g/cm³ | finetechnology-ind.comalfa-chemistry.com |

| Flash Point | 146.1 °C | finetechnology-ind.comalfa-chemistry.com |

| Boiling Point | 318 °C at 760 mmHg | alfa-chemistry.com |

| InChI | InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-2H,(H,6,9) | nih.govfinetechnology-ind.com |

| InChIKey | PUHTYORYOUQZEB-UHFFFAOYSA-N | nih.govalfa-chemistry.com |

| Canonical SMILES | C1=C(C(=O)C(=CN1)N+[O-])N+[O-] | alfa-chemistry.com |

| CAS Number | 10425-71-5 | nih.govalfa-chemistry.com |

Table 2: Synonyms for this compound

| Synonym |

| 3,5-Dinitro-4-pyridinol |

| 4-Hydroxy-3,5-dinitropyridine |

| 3,5-dinitropyridin-4-ol |

| 3,5-dinitro-1H-pyridin-4-one |

Sources: nih.govalfa-chemistry.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dinitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-2H,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHTYORYOUQZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908877 | |

| Record name | 3,5-Dinitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10425-71-5 | |

| Record name | 3,5-Dinitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10425-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dinitro 4 Hydroxypyridine and Its Analogues

Direct Nitration Strategies for Pyridine (B92270) Scaffolds

Direct nitration represents a primary and straightforward approach to introduce nitro groups onto a pre-existing pyridine ring. This electrophilic aromatic substitution is heavily influenced by the substituents already present on the ring. The hydroxyl group at the 4-position of the pyridine ring is an activating group, which facilitates the electrophilic attack of the nitrating agent. google.com

The direct synthesis of 3,5-dinitro-4-hydroxypyridine (which exists in equilibrium with its tautomer, 3,5-dinitro-4-pyridone) can be accomplished through the double nitration of 4-hydroxypyridine (B47283) or its tautomer, 4-pyridone. google.comresearchgate.netresearchgate.net This reaction typically employs a potent nitrating mixture, such as fuming nitric acid in the presence of concentrated sulfuric acid. google.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed. The 4-pyridone is dissolved in concentrated sulfuric acid, followed by the addition of fuming nitric acid. The reaction mixture is then heated to drive the dinitration to completion. google.com

Table 1: Double Nitration of 4-Pyridone google.com

| Reactant | Reagents | Temperature | Product |

| 4-Pyridone | Concentrated Sulfuric Acid, Fuming Nitric Acid | Warmed to 125°C and held overnight | 3,5-Dinitro-4-pyridinol |

Analogues of this compound can be synthesized by applying similar nitration strategies to substituted pyridine derivatives. For instance, the nitration of 2,6-dimethyl-4-hydroxypyridine (B130123) using a mixture of fuming nitric acid and concentrated sulfuric acid yields 2,6-dimethyl-3,5-dinitro-4-pyridinol. google.com In this case, the starting material, the nitrate (B79036) salt of 2,6-dimethyl-4-hydroxypyridine, is added to the nitrating mixture and heated. google.com

Another synthetic route involves the nitration of other substituted pyridines. The reaction of 2-chloro-4-aminopyridine with a nitrating mixture can lead to the formation of 2-chloro-4-amine-3,5-dinitropyridine. energetic-materials.org.cn Furthermore, the target compound can be accessed from its chlorinated analogue. This compound can be converted to 3,5-dinitro-4-chloropyridine using phosphorus oxychloride. google.comjst.go.jp This chloro-derivative can then be used in subsequent reactions. jst.go.jp

Table 2: Nitration of 2,6-Dimethyl-4-hydroxypyridine Nitrate google.com

| Reactant | Reagents | Temperature | Product |

| Nitrate salt of 2,6-dimethyl-4-hydroxypyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | Heated at 90°C for three hours | 2,6-Dimethyl-3,5-dinitro-4-pyridinol |

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgquimicaorganica.org Its reactivity is often compared to that of nitrobenzene. wikipedia.org Direct nitration of pyridine itself is sluggish and requires harsh conditions, yielding primarily the 3-nitro derivative in low yields. researchgate.netiust.ac.ir

The mechanism for nitration involves three key stages: activation of the electrophile, attack by the aromatic ring, and deprotonation to restore aromaticity. masterorganicchemistry.com

Generation of the Electrophile : In a mixture of concentrated sulfuric and nitric acids, sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).

Electrophilic Attack : The π-electrons of the pyridine ring attack the nitronium ion. In pyridine, attack at the 3-position is favored because the resulting carbocation intermediate is more stable than the intermediates formed from attack at the 2- or 4-positions. quimicaorganica.orgaklectures.com Attack at the 2- or 4-positions would place a positive charge on the highly electronegative nitrogen atom in one of the resonance structures, which is highly unfavorable. quimicaorganica.org

Influence of Substituents : The presence of an activating group, such as a hydroxyl (-OH) group at the 4-position, significantly alters this reactivity. google.com The -OH group is an ortho-, para-director. In the case of 4-hydroxypyridine, it strongly activates the ring towards electrophilic attack and directs the incoming electrophiles to the ortho positions, which are C-3 and C-5. This directing effect is why the double nitration of 4-hydroxypyridine yields the 3,5-dinitro product. google.com

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the pyridine ring. masterorganicchemistry.com

Multi-Component Reaction Approaches for Pyridine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like pyridines from simpler, acyclic precursors in a single pot. bohrium.comrsc.org These strategies are valuable for creating diverse pyridine derivatives. bohrium.comarkat-usa.orgrsc.org

A notable example of an MCR strategy is the three-component ring transformation (TCRT) of certain pyridone derivatives. mdpi.comchim.it In this approach, 1-methyl-3,5-dinitro-2-pyridone serves as a key substrate. mdpi.comkochi-tech.ac.jp This dinitropyridone is an excellent substrate for nucleophilic-type ring transformations because it is highly electron-deficient and contains a good leaving group. mdpi.com

The reaction involves the dinitropyridone, a ketone, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. mdpi.comencyclopedia.pub When 1-methyl-3,5-dinitro-2-pyridone is heated with a ketone in the presence of ammonia, a ring transformation occurs, yielding nitropyridine derivatives that are otherwise difficult to synthesize. mdpi.comencyclopedia.pub For example, reacting the dinitropyridone with acetophenone (B1666503) and ammonia produces 3-nitro-6-phenylpyridine. encyclopedia.pub

Table 3: Examples of Three-Component Ring Transformation of 1-Methyl-3,5-dinitro-2-pyridone encyclopedia.pub

| Ketone | Nitrogen Source | Product | Yield |

| Acetophenone | Ammonia | 3-Nitro-6-phenylpyridine | 81% |

| Cyclohexanone | Ammonia | 5-Nitro-2,3,4,5-tetrahydro-1H-cyclopenta[b]pyridine | - |

The three-component ring transformation (TCRT) methodology, while not directly producing this compound, provides a sophisticated route to construct scaffolds containing a dinitro-pyridine core. In these reactions, the 1-methyl-3,5-dinitro-2-pyridone substrate acts as a safe and effective synthetic equivalent of the unstable compound nitromalonaldehyde. mdpi.comkochi-tech.ac.jp

The process involves the reaction of the dinitropyridone with a ketone and a nitrogen source, such as ammonium acetate. mdpi.comkochi-tech.ac.jp This TCRT can lead to the formation of not only nitropyridines but also nitroanilines, depending on the reaction pathway. mdpi.com A plausible mechanism begins with the addition of the ketone's enol form to the dinitropyridone, followed by a reaction with an ammonium ion to form an enamine intermediate. This intermediate then undergoes further transformations to yield the final products. kochi-tech.ac.jp This approach represents a powerful "Scrap & Build" strategy, where part of the initial pyridone ring is eliminated and a new, highly functionalized aromatic ring is constructed from the remaining fragment and the other components. encyclopedia.pub Although this specific MCR builds a new nitro-substituted ring rather than modifying an existing one to create the target molecule, it showcases an advanced strategy for accessing the broader class of complex nitropyridine compounds.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, driven by the need for more environmentally benign chemical processes. Traditional nitration methods often employ harsh reagents and generate significant waste, prompting research into greener alternatives.

One key aspect of green chemistry is the use of safer solvents. While many traditional syntheses of pyridine derivatives utilize potentially hazardous solvents, research is exploring the use of greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) which are considered preferable to solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. whiterose.ac.uk The selection of solvents can also be guided by life cycle assessments to determine whether recycling or incineration is the more environmentally friendly option. whiterose.ac.uk

Another principle of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. While not specifically detailed for this compound in the provided context, the broader field of pyridine synthesis is seeing increased use of biocatalysts. For example, FAD-dependent monooxygenases have been identified for the hydroxylation of aromatic compounds, offering a potential route for more sustainable synthesis of hydroxylated pyridines. rsc.org These enzymatic approaches can offer high regio- and stereoselectivity under mild reaction conditions. rsc.org

Furthermore, the development of synthetic routes that minimize the use of hazardous reagents is a core tenet of green chemistry. The traditional synthesis of this compound relies on strong acids and nitrating agents. Future research may focus on developing milder nitration procedures or alternative synthetic pathways that avoid these harsh conditions altogether. The use of mechanochemistry, a solvent-free technique, has been explored for the regioselective C-H alkylation of pyridines and could potentially be adapted for other functionalizations. acs.org

Scale-Up Considerations and Industrial Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

A primary concern in the industrial synthesis of nitrated compounds is the highly exothermic nature of the nitration reaction. google.com Careful control of temperature and the rate of addition of nitrating agents is crucial to prevent runaway reactions, which can lead to explosions and the release of toxic gases. google.com For instance, in the synthesis of 2-hydroxy-3,5-dinitropyridine, controlling the dropping rate of the mixed acid was found to be essential for managing foaming and heat generation. google.com

The choice of reagents and their handling on a large scale is another significant consideration. The use of fuming nitric acid and concentrated sulfuric acid requires specialized equipment and stringent safety protocols due to their corrosive and hazardous nature. google.comgoogle.com The economic viability of the process is also a key factor. For example, some synthetic routes for related compounds have been deemed unsuitable for industrial production due to the high cost of starting materials or low yields. google.com

Furthermore, the isolation and purification of the final product on an industrial scale can be challenging. The product may precipitate from the reaction mixture and require filtration and drying. google.com The choice of solvents for recrystallization, if necessary, must be carefully considered based on factors such as cost, safety, and environmental impact.

Finally, waste management is a critical aspect of industrial synthesis. The nitration process generates acidic waste streams that require neutralization and proper disposal. Developing processes that minimize waste generation, for instance by improving reaction yields or using catalytic methods, is a key goal in industrial chemistry.

Reactivity and Reaction Mechanisms of 3,5 Dinitro 4 Hydroxypyridine

Nucleophilic Substitution Reactions

The presence of two nitro groups significantly reduces the electron density of the pyridine (B92270) ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone of the compound's reactivity profile.

Substitution of Nitro Groups in Dinitropyridines

In electron-deficient aromatic systems like dinitropyridines, a nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than the displacement of a halide. rsc.org The reaction proceeds via an addition-elimination mechanism. libretexts.orgnih.gov The nucleophile first attacks an electron-poor carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent expulsion of the nitro group restores the aromaticity of the ring.

The outcome of the reaction often depends on the nature of the nucleophile. nottingham.edu.my For instance, studies on 3-R-5-nitropyridines have shown that anionic oxygen, nitrogen, and sulfur nucleophiles can lead to the substitution of a non-activated nitro group. nottingham.edu.my In contrast, carbon-based nucleophiles may lead to dearomatization of the ring through addition reactions. nottingham.edu.my The introduction of nitro groups into a pyridine ring is a key strategy for facilitating its functionalization through nucleophilic substitution. nih.gov

Formation and Characterization of Meisenheimer Complexes

Meisenheimer complexes are crucial reactive intermediates in nucleophilic aromatic substitution reactions involving electron-poor arenes. wikipedia.orgmdpi.com They are formed by the addition of an electron-rich species (a nucleophile) to the aromatic ring. mdpi.comnih.gov In the case of 3,5-Dinitro-4-hydroxypyridine, a nucleophile would attack one of the carbon atoms of the pyridine ring, forming a covalent bond and creating a negatively charged intermediate where the charge is delocalized, particularly onto the oxygen atoms of the nitro groups. wikipedia.org

These complexes, also referred to as σ-adducts, can be transient intermediates or, in some cases, stable enough to be isolated and characterized. wikipedia.orgnih.gov Their stability is enhanced by the presence of strong electron-withdrawing groups, such as the two nitro groups in the target molecule. nih.gov Characterization of these adducts is typically performed using spectroscopic techniques like NMR and UV-Vis spectroscopy. nih.gov The formation of the intensely colored Meisenheimer complex is often visually apparent; for example, the reaction of trinitrobenzene with potassium hydroxide in methanol produces a distinct red substance. wikipedia.org

The table below summarizes the types of Meisenheimer complexes.

| Complex Type | Position of Nucleophilic Attack | Description |

| σH-complex | Unsubstituted ring position | The nucleophile attacks a carbon atom bonded to a hydrogen. mdpi.com |

| σX-complex (ipso) | Substituted ring position | The nucleophile attacks a carbon atom already bearing a substituent (like a nitro group or halogen). mdpi.com |

| Spirocyclic Complex | Intramolecular attack | Formed via an intramolecular SNAr reaction, where the nucleophile is part of a side chain attached to the ring. nih.gov |

Factors Influencing Nucleophilic Attack Regioselectivity

The regioselectivity of nucleophilic attack on the this compound ring is determined by several factors. The primary influence is the electronic activation provided by the electron-withdrawing nitro groups. In nucleophilic aromatic substitution, the intermediate anion must be stabilized, which is most effective when the nitro groups are positioned ortho or para to the site of attack. libretexts.org If a nitro group is meta to the leaving group, this stabilizing effect is not possible, and the reaction is less likely to occur. libretexts.org

For a pyridine ring, the inherent electron distribution also plays a role. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are more electron-deficient and generally more susceptible to nucleophilic attack. In this compound, the C2 and C6 positions are ortho to the nitrogen and ortho to one of the nitro groups, making them highly activated sites for nucleophilic attack. The C4 position is occupied by the hydroxyl group. Therefore, nucleophilic attack is most probable at the C2 and C6 positions.

Tautomerism and Isomerization Processes

Tautomerism is a significant aspect of the chemistry of 4-hydroxypyridine (B47283) and its derivatives. It involves the migration of a proton, leading to constitutional isomers that are in equilibrium.

Keto-Enol Tautomerism of 4-Hydroxypyridine Systems

4-Hydroxypyridine exists in a tautomeric equilibrium with its keto form, pyridin-4(1H)-one (also known as 4-pyridone). wikipedia.orgchemtube3d.com The aromaticity of the system is a key factor in this equilibrium. While the hydroxy form (enol) has a fully aromatic pyridine ring, the pyridone form (keto) can also be considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system. chemtube3d.comresearchgate.net

For the parent 4-hydroxypyridine, the keto tautomer (4-pyridone) is generally favored in solution and in the solid state. wikipedia.orgresearchgate.net This preference is often attributed to factors like intermolecular hydrogen bonding, which is more effective in the pyridone form. chemtube3d.comresearchgate.net The enol tautomer, 4-hydroxypyridine, becomes more significant only in very dilute solutions or in non-polar solvents, and it is the dominant form in the gas phase. wikipedia.org

| Tautomer Name | Structural Form | Key Features | Predominant Phase |

| This compound | Enol | Aromatic pyridine ring, -OH group | Gas Phase |

| 3,5-Dinitro-1H-pyridin-4-one | Keto | Carbonyl group (C=O), N-H bond | Solution, Solid State |

Solvent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium in hydroxypyridine systems is highly sensitive to the solvent environment. mdpi.comwuxibiology.com Solvents can influence the stability of each tautomer to a different extent, thereby shifting the equilibrium. mdpi.com The polarity of the solvent is a critical factor.

Polar solvents, particularly those capable of hydrogen bonding like water, tend to stabilize the more polar keto tautomer (pyridone). wuxibiology.com For example, in the case of 2-hydroxypyridine, water solvates the 2-pyridone form through hydrogen bonds, shifting the equilibrium in favor of the keto form. wuxibiology.com In contrast, non-polar solvents favor the less polar enol (hydroxypyridine) form. wikipedia.org The equilibrium between tautomers can be quantitatively analyzed in different solvents, and studies have shown that even a few water molecules can be sufficient to stabilize the zwitterionic or keto forms of pyridone systems. researchgate.netelsevierpure.com

Spectroscopic Elucidation of Tautomeric Forms

The compound this compound exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form (3,5-dinitro-1H-pyridin-4-one). Spectroscopic methods are crucial for identifying and quantifying these tautomers. Generally, for 4-hydroxypyridines, the pyridone form is significantly favored, a preference enhanced by intermolecular hydrogen bonding in both solution and the solid state. mdpi.comchemtube3d.com The lone pair of electrons on the nitrogen atom in the pyridone tautomer can be delocalized into the ring, which helps to maintain its aromatic character. mdpi.comchemtube3d.com

For this compound, the pyridone tautomer, 3,5-dinitro-4(1H)-pyridone, is the predominant form. Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), provides evidence for this structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,5-dinitro-4(1H)-pyridone, recorded in a DMSO-d6 solvent, shows specific signals that are consistent with the pyridone structure. spectrabase.com The chemical shifts observed are indicative of the electronic environment of the protons within the molecule.

Interactive Data Table: ¹H NMR Spectral Data for 3,5-dinitro-4(1H)-pyridone spectrabase.com

| Parameter | Value |

|---|---|

| Observed Nucleus | ¹H |

| Spectrometer Frequency | 300.135 MHz |

| Solvent | DMSO-d6 |

| Temperature | 318 °C |

Note: Specific chemical shift values (ppm) and coupling constants (Hz) from the spectrum are necessary for a complete structural assignment but are not detailed in the available public data.

Thermal Decomposition and Kinetic Studies

The thermal stability and decomposition kinetics of energetic materials like this compound are critical for understanding their behavior. While specific studies on this exact compound are limited, analysis of closely related dinitro-pyridine derivatives provides significant insight into the expected decomposition mechanisms and kinetic parameters. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are standard methods for these investigations. tainstruments.comnih.gov

Exothermic Decomposition Reaction Mechanisms

The thermal decomposition of nitroaromatic compounds is typically a complex, exothermic process involving multiple steps. For a related compound, 2-methoxyamino-3,5-dinitro-pyridine, DSC analysis revealed a three-step mechanism: an initial melting phase followed by a two-step decomposition process. researchgate.net It is plausible that this compound follows a similar multi-step decomposition pathway. The decomposition is expected to be highly exothermic due to the presence of nitro groups, which act as internal oxidizers. wikipedia.org The initial steps of decomposition likely involve the cleavage of the C-NO₂ or N-O bonds, leading to the formation of radical species that initiate a cascade of further reactions, ultimately producing stable gaseous products like CO₂, N₂, and H₂O.

Non-Isothermal Decomposition Reaction Kinetics

Non-isothermal kinetic analysis, where the sample is heated at a constant rate, is commonly used to determine the kinetic parameters of decomposition, such as the apparent activation energy (Ea) and the pre-exponential factor (A). semanticscholar.orgmdpi.com Several model-free and model-fitting methods, including those developed by Kissinger, Ozawa, and Friedman, are employed to analyze data from DSC and TGA experiments. semanticscholar.orgmdpi.com

For energetic materials, the decomposition peak temperature (Tp) observed in DSC curves tends to increase with higher heating rates. nih.govmdpi.com This is because at faster heating rates, there is less time for the reaction to occur at lower temperatures, thus shifting the decomposition to higher temperatures. nih.gov

Interactive Data Table: Typical Kinetic Parameters for Energetic Nitro Compounds

| Kinetic Parameter | Typical Range of Values | Significance |

|---|---|---|

| Apparent Activation Energy (Ea) | 150 - 250 kJ/mol | Represents the minimum energy required to initiate the decomposition reaction. |

| Pre-exponential Factor (log A) | 10 - 20 s⁻¹ | Relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur. |

Note: These values represent a general range for energetic nitro compounds and are not specific to this compound.

Factors Affecting Thermal Stability and Critical Temperatures

Several factors can influence the thermal stability of this compound. The heating rate, as mentioned, affects the observed decomposition temperature. nih.gov The presence of impurities or other materials can also alter the decomposition pathway and kinetics.

A crucial parameter derived from thermal analysis is the critical temperature of thermal explosion (Tb). This is the lowest temperature at which a material of a specific size and shape will undergo thermal runaway, leading to an explosion. nih.gov For the related compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), the critical temperature of thermal explosion was determined to be 249.03 °C. nih.gov Another important safety parameter is the self-accelerating decomposition temperature (TSADT), which for DFTNAN was found to be 226.33 °C. nih.gov These values provide a benchmark for assessing the thermal hazards associated with such energetic compounds.

Redox Chemistry and Oxidation-Reduction Pathways

The redox chemistry of this compound is dictated by the interplay of its electron-withdrawing nitro groups and the electron-donating nature of the hydroxypyridine/pyridone system.

Rearrangement Reactions and Transformations

The electron-deficient nature of the dinitropyridine ring system makes it susceptible to nucleophilic attack and subsequent ring transformations. Derivatives of this compound, such as N-substituted dinitro-4-pyridones, serve as versatile substrates for these reactions, effectively acting as synthetic equivalents for unstable precursors.

One notable transformation involves N-hydroxy-3,5-dinitro-4-pyridone. This compound undergoes an unusual ring transformation when reacted with the sodium enolate derived from diethyl 3-oxoglutarate. The reaction proceeds via a C-N transfer, leading to the formation of a polyfunctionalized pyrrole, specifically 2,4-Bis(ethoxycarbonyl)-3-hydroxypyrole arkat-usa.org. This transformation highlights the dual reactivity of N-substituted 3,5-dinitro-4-pyridones arkat-usa.org.

In a similar vein, 1-Methyl-3,5-dinitro-2-pyridone, a related dinitropyridone, is an excellent substrate for three-component ring transformations (TCRT). When reacted with a ketone and ammonia (B1221849), it can be converted into various nitropyridines nih.gov. The reaction is initiated by the addition of nucleophiles at the 4- and 6-positions of the pyridone ring, followed by the cleavage of C-C bonds. This process demonstrates that the pyridone can serve as a synthetic equivalent of unstable nitromalonaldehyde nih.gov. The ring-opening of 1-Methyl-3,5-dinitro-2-pyridone upon treatment with an amine leads to a nitro-substituted azadienamine, indicating that anionic nitroacetamide acts as a good leaving group nih.gov.

Enantioselective rearrangement has also been observed in related systems. For example, 3,5-dinitro-2-propargyloxypyridines can undergo a formal arkat-usa.orgresearchgate.net-rearrangement to form enantioenriched N-propargylpyridin-2-ones under mild conditions, promoted by a chiral diphosphine complex derived from CuTC researchgate.net.

Table 1: Ring Transformation Reactions of Dinitropyridone Derivatives

| Derivative | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| N-hydroxy-3,5-dinitro-4-pyridone | Sodium enolate of diethyl 3-oxoglutarate | Polyfunctionalized pyrrole | arkat-usa.org |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Nitropyridine | nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Amine | Nitro-substituted azadienamine | nih.gov |

Cycloaddition Reactions and Heterocycle Formation

The use of pyridine derivatives in cycloaddition reactions is a powerful strategy for the synthesis of complex heterocyclic systems. While direct examples involving this compound in cycloaddition reactions were not explicitly detailed in the search results, the general principles of cycloaddition chemistry can be applied to understand its potential reactivity. The Diels-Alder reaction, or 1,4-cycloaddition, is a prominent method for forming six-membered heterocyclic compounds pageplace.de.

The formation of heterocycles often involves the reaction of a pyridine precursor with other reagents to build new fused ring systems. For example, new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles have been synthesized starting from a substituted thieno[2,3-c]pyridine derivative mdpi.com. This demonstrates the utility of the pyridine core as a scaffold for constructing more complex heterocyclic structures.

In a different synthetic approach, a [4+2] cycloaddition followed by a retro-[4+2] cycloreversion strategy is employed to construct 2-pyridone derivatives. This method involves the intermolecular cycloaddition of pyrazinone intermediates with an alkyne substrate to form [2.2.2]-diazabicycloalkene cycloadducts, which then undergo cycloreversion to yield the desired 3,5-disubstituted 2-pyridones nih.gov. This type of reaction highlights the sophisticated strategies used to synthesize substituted pyridine rings, which could potentially be adapted for derivatives of this compound.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-hydroxy-3,5-dinitro-4-pyridone |

| 2,4-Bis(ethoxycarbonyl)-3-hydroxypyrrole |

| Diethyl 3-oxoglutarate |

| 1-Methyl-3,5-dinitro-2-pyridone |

| Nitromalonaldehyde |

| Nitroacetamide |

| 3,5-dinitro-2-propargyloxypyridines |

| N-propargylpyridin-2-ones |

| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines |

Advanced Characterization and Spectroscopic Analysis of 3,5 Dinitro 4 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural determination of 3,5-Dinitro-4-hydroxypyridine, providing precise information about the chemical environment of its hydrogen and carbon atoms.

Carbon-13 NMR (¹³C NMR) Applications

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C-2, C-6 | ~140-150 |

| C-3, C-5 | ~135-145 |

| C-4 | ~160-170 |

The predicted chemical shifts reflect the electronic environment of each carbon atom. The C-4 carbon, bonded to the electronegative oxygen atom, is expected to be the most deshielded and thus appear at the lowest field. The carbons C-3 and C-5, directly attached to the nitro groups, would also experience significant deshielding. The C-2 and C-6 carbons are anticipated to be the most shielded among the ring carbons.

Advanced 2D NMR Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable 2D NMR technique that aids in distinguishing between CH, CH₂, and CH₃ groups. In the case of this compound, a DEPT experiment would be instrumental in confirming the assignments of the protonated carbons.

A DEPT-135 experiment would be expected to show a positive signal for the CH carbons (C-2 and C-6). Quaternary carbons, such as C-3, C-4, and C-5, would be absent in a DEPT-135 spectrum. This information, in conjunction with the broadband-decoupled ¹³C NMR spectrum, would allow for the unambiguous assignment of all carbon signals in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within the this compound molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present. While a detailed experimental spectrum is not publicly available, key vibrational modes can be predicted based on the molecular structure.

Interactive Data Table: Predicted FTIR Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| O-H stretch (in hydroxypyridine form) | 3200-3600 (broad) |

| N-H stretch (in pyridone form) | 3100-3300 |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (in pyridone form) | 1650-1690 |

| C=C and C=N stretch (aromatic ring) | 1400-1600 |

| N-O stretch (nitro group, asymmetric) | 1500-1560 |

| N-O stretch (nitro group, symmetric) | 1335-1385 |

The presence of a broad band in the 3200-3600 cm⁻¹ region would suggest the presence of the O-H group of the hydroxypyridine tautomer, while a sharper band around 3100-3300 cm⁻¹ would indicate the N-H stretch of the pyridone tautomer. The strong absorption bands for the asymmetric and symmetric stretching of the nitro groups are characteristic features of this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the nitro groups and the breathing modes of the pyridine (B92270) ring.

Interactive Data Table: Predicted Raman Frequencies for this compound

| Functional Group/Vibrational Mode | Predicted Raman Frequency (cm⁻¹) |

| Symmetric N-O stretch (nitro group) | 1335-1385 |

| Aromatic ring breathing modes | 990-1050 |

| C-NO₂ bending modes | 830-870 |

The symmetric stretching vibration of the nitro groups typically gives a strong and characteristic Raman band. The aromatic ring vibrations, particularly the ring breathing modes, are also expected to be prominent in the Raman spectrum, providing further confirmation of the pyridine core structure.

Theoretical Vibrational Frequencies and Experimental Correlation

The vibrational properties of this compound are critical for its identification and for understanding its molecular structure and bonding. The analysis of vibrational spectra is greatly enhanced by correlating experimental data from techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy with theoretical calculations. mdpi.com Density Functional Theory (DFT) has become a popular and effective method for computing molecular structures, vibrational frequencies, and energies. researchgate.net

Theoretical calculations, often using methods like B3LYP, provide a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. researchgate.net However, these calculated frequencies are typically higher than the experimental values due to the exclusion of anharmonicity effects and the use of finite basis sets. mdpi.com To bridge this gap, the calculated frequencies are often uniformly scaled to improve the agreement with experimental data. This correlation allows for a more confident and precise assignment of the observed spectral bands to specific molecular motions, such as N-O stretching in the nitro groups, O-H bending of the hydroxyl group, and various pyridine ring vibrations. mdpi.comresearchgate.net

While FTIR has been utilized to characterize metal complexes derived from dinitropyridone ligands, including those of 3,5-dinitropyrid-4-one, a detailed study presenting a direct comparison and scaling of theoretical and experimental vibrational frequencies for the isolated this compound molecule is not extensively documented in the available literature. researchgate.net Such an analysis would be invaluable for a complete vibrational characterization of the compound. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of providing highly accurate mass measurements, which in turn allows for the determination of a molecule's elemental formula. chemrxiv.orgpnnl.gov For this compound (C₅H₃N₃O₅), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This capability is crucial for unambiguous identification. The increasing use of HRMS in analytical chemistry is driven by its ability to operate in data-independent acquisition modes, allowing for extensive data collection and retrospective analysis. nih.gov

Predicted HRMS data for various adducts of this compound highlight the expected mass-to-charge ratios (m/z) that would be observed experimentally. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu This table is interactive. You can sort and filter the data.

| Adduct | Molecular Formula of Adduct | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₅H₄N₃O₅⁺ | 186.01454 |

| [M+Na]⁺ | C₅H₃N₃O₅Na⁺ | 207.99648 |

| [M+K]⁺ | C₅H₃N₃O₅K⁺ | 223.97042 |

| [M+NH₄]⁺ | C₅H₇N₄O₅⁺ | 203.04108 |

| [M-H]⁻ | C₅H₂N₃O₅⁻ | 183.99998 |

| [M+HCOO]⁻ | C₆H₄N₃O₇⁻ | 230.00546 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of mass spectrometry. thermofisher.com This method is particularly useful for analyzing compounds in complex mixtures, as the LC system separates the target analyte from other components before it enters the mass spectrometer for detection. thermofisher.comnih.gov

The application of LC-MS, and particularly its tandem version (LC-MS/MS), has been demonstrated for the analysis of other dinitrophenol compounds. nih.gov In a typical LC-MS setup, a reversed-phase column (like a C18) is used to separate analytes based on their hydrophobicity, followed by detection using an electrospray ionization (ESI) source coupled to a mass analyzer. mdpi.comshimadzu.com For this compound, an LC-MS method would allow for its quantification and confirmation in various matrices, separating it from potential isomers or degradation products. While specific retention times and mobile phase conditions for this compound are not detailed in the literature, the general applicability of the technique is well-established for related aromatic and nitro-containing molecules. nih.govmdpi.com

X-ray Diffraction Studies

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state, providing precise information on bond lengths, bond angles, and crystal packing. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) analysis provides unambiguous proof of a compound's molecular structure. mdpi.com Structural studies have been successfully performed on metal complexes derived from the deprotonated form of this compound, known as 3,5-dinitropyrid-4-onate (4NDPO). researchgate.net These studies reveal how the ligand coordinates with metal centers, showing that the coordination sphere is exclusively made up of oxygen atoms from the ligand. researchgate.net

The packing of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonding being one of the most significant. semanticscholar.orgmdpi.com These interactions dictate the physical properties of the solid material. In the crystal structures of related dinitropyridone compounds, molecules are linked into three-dimensional networks by hydrogen bonds. researchgate.net

For this compound, several types of hydrogen bonds are expected to play a crucial role in its crystal lattice. The hydroxyl group (-OH) can act as a strong hydrogen bond donor, while the oxygen atoms of the nitro groups (-NO₂) and the pyridinone carbonyl group (C=O) can serve as strong acceptors. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. These interactions, such as O-H···O and potentially weaker C-H···O bonds, would create a stable, interconnected supramolecular structure. researchgate.netscielo.org.za The study of these non-covalent interactions is fundamental to understanding the stability and structure of the crystalline solid. scielo.org.za

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dinitropyrid-4-one |

| Magnesium 3,5-dinitropyrid-4-onate hexahydrate |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly its chromophores and the extent of conjugation.

The electronic spectrum of this compound is significantly influenced by its tautomeric forms: the 4-hydroxypyridine (B47283) form and the 4-pyridone form. In solution, an equilibrium exists between these two tautomers. The position of this equilibrium, and consequently the observed UV-Vis spectrum, is sensitive to the solvent polarity and the potential for hydrogen bonding. For instance, in tetrahydrofuran (B95107) (THF), this compound exists predominantly in the 4-pyridone form epdf.pub. The electronic transitions are also affected by the presence of the nitro groups, which act as strong electron-withdrawing groups and chromophores, and the hydroxyl/oxo group.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Molecular Orbitals | Expected Wavelength Region |

| π → π | π bonding to π antibonding | UV Region |

| n → π | non-bonding to π antibonding | UV-Visible Region |

Note: This table represents generalized expected transitions. Specific λmax values are dependent on experimental conditions such as solvent and pH.

Other Advanced Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it an essential tool for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar organic compounds like nitropyridine derivatives.

In a typical RP-HPLC setup for analyzing this compound, a nonpolar stationary phase (such as a C18-bonded silica column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), can be optimized to achieve efficient separation from any impurities or degradation products. A UV detector is commonly employed for detection, as the nitro and pyridine functionalities provide strong chromophores.

The retention time (tR) of the compound is a key parameter for its identification under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Table 2: Representative HPLC Parameters for Analysis of Aromatic Nitro Compounds

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with potential acid modifier like acetic or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This table provides a general methodology. The specific parameters would require experimental optimization for this compound.

Thermal analysis techniques are critical for evaluating the stability and decomposition behavior of energetic materials like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and decomposition. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, followed by one or more exothermic peaks indicating decomposition. The energy released during decomposition is a critical parameter for assessing its energetic nature.

While specific TGA and DSC data for this compound are not available in the reviewed literature, analysis of structurally similar nitroaromatic compounds suggests that decomposition would be an energetic, exothermic process occurring at elevated temperatures.

Table 3: Information Obtainable from Thermal Analysis of this compound

| Technique | Information Provided |

| TGA | - Onset of decomposition temperature- Percentage of mass loss at different stages- Information on thermal stability |

| DSC | - Melting point (endotherm)- Decomposition temperature(s) (exotherm)- Enthalpy of fusion and decomposition |

Computational Chemistry and Theoretical Investigations of 3,5 Dinitro 4 Hydroxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic behavior of 3,5-Dinitro-4-hydroxypyridine. These methods, rooted in quantum mechanics, provide a detailed description of the molecule's electronic structure and energy.

Electronic Structure Determination and Molecular Orbital Analysis

The electronic structure of this compound is significantly influenced by the interplay of the electron-donating hydroxyl group and the strongly electron-withdrawing nitro groups on the pyridine (B92270) ring. Molecular orbital (MO) theory is instrumental in understanding this interplay. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity.

For aromatic and heteroaromatic compounds, the HOMO is often a π-orbital associated with the ring system, while the LUMO is a π*-antibonding orbital. In this compound, the presence of the nitro groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The energy of the HOMO would be influenced by the hydroxyl group, which can donate electron density to the ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.7 | -0.5 | 6.2 |

| 4-Hydroxypyridine (B47283) | -5.9 | -0.2 | 5.7 |

| 3,5-Dinitropyridine (B58125) | -7.8 | -3.5 | 4.3 |

| This compound (Estimated) | -7.2 | -3.8 | 3.4 |

Note: The values for pyridine, 4-hydroxypyridine, and 3,5-dinitropyridine are representative values from computational studies. The values for this compound are estimated based on the expected electronic effects of the substituents.

Tautomeric Energy Differences and Equilibrium Prediction

This compound can exist in two tautomeric forms: the 'hydroxy' form (this compound) and the 'keto' or 'pyridone' form (3,5-Dinitro-1H-pyridin-4-one). The equilibrium between these two forms is a crucial aspect of its chemistry. Quantum chemical calculations can predict the relative stabilities of these tautomers by calculating their ground-state energies.

For the parent 4-hydroxypyridine, the pyridone tautomer is generally favored in the solid state and in polar solvents, while the hydroxy form can be more stable in the gas phase. The position of this equilibrium is sensitive to the electronic nature of substituents on the pyridine ring. The strongly electron-withdrawing nitro groups in this compound are expected to significantly influence the tautomeric equilibrium. These groups can stabilize the negative charge on the oxygen atom in the pyridone form through resonance and inductive effects, thus potentially favoring the pyridone tautomer.

Computational studies on substituted hydroxypyridines have shown that electron-withdrawing groups tend to favor the pyridone form. Therefore, it is highly probable that for this compound, the pyridone tautomer is the more stable form in most environments.

| Compound | Gas Phase (ΔE) | Water (ΔE) |

|---|---|---|

| 4-Hydroxypyridine | ~ +1 to +3 | ~ -5 to -7 |

| This compound (Estimated) | Likely negative | Strongly negative |

Note: Positive values indicate the hydroxy form is more stable, while negative values indicate the pyridone form is more stable. The values for 4-hydroxypyridine are from the literature. The values for this compound are estimated based on the electronic effects of the nitro groups.

Solvation Effects on Molecular Structure and Reactivity

The solvent environment can have a profound impact on the structure, reactivity, and tautomeric equilibrium of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects.

Polar solvents are expected to stabilize the more polar tautomer. The pyridone form of this compound, with its zwitterionic character, is significantly more polar than the hydroxy form. Therefore, in polar solvents like water, the equilibrium is expected to shift strongly in favor of the pyridone tautomer. Hydrogen bonding between the solvent and the solute can also play a crucial role. Water molecules can act as both hydrogen bond donors to the carbonyl oxygen and hydrogen bond acceptors from the N-H group of the pyridone, further stabilizing this form.

In nonpolar solvents, the less polar hydroxy form might have a greater presence, although the strong intramolecular electronic effects of the nitro groups may still favor the pyridone tautomer. Computational studies can quantify these solvation energies and predict the tautomeric ratios in different solvents.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecules of the size of this compound. DFT calculations are employed to determine optimized geometries, vibrational frequencies, and a variety of electronic properties.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the interatomic interactions.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or other properties. Computational modeling is a key component of modern QSAR, where molecular descriptors are calculated to quantify various aspects of a molecule's structure and properties.

For a compound like this compound, QSAR studies would be relevant if it were part of a series of compounds being investigated for a particular biological activity. Given its structure as a nitroaromatic compound, descriptors related to its electronic properties (such as the energy of the LUMO, which is related to its ability to accept electrons), hydrophobicity (logP), and molecular shape would likely be important.

QSAR studies on other nitroaromatic compounds have often found that descriptors related to electrophilicity and hydrophobicity are key predictors of their biological activity and toxicity. Computational modeling can be used to calculate these and many other descriptors for this compound, which could then be used in a QSAR model to predict its activity.

Despite a comprehensive search for computational chemistry and theoretical investigations into the reaction pathways and transition states of this compound, no specific studies detailing these aspects for this particular compound were identified.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Reaction Pathway Analysis and Transition State Calculations" for this compound, as there are no detailed research findings or data tables to draw upon.

Derivatization and Functionalization Strategies of the 3,5 Dinitro 4 Hydroxypyridine Scaffold

Modification of the Hydroxyl Group

The hydroxyl group at the C4-position is a prime site for derivatization. Its modification can alter the molecule's physical properties, such as solubility and volatility, or introduce new functionalities for further reactions or analytical detection.

Acylation Reactions (e.g., with 3,5-Dinitrobenzoyl Chloride)

Acylation is a fundamental strategy to convert the hydroxyl group into an ester. This is typically achieved by reacting the scaffold with an acylating agent, such as an acid chloride or anhydride. A notable example is the reaction with 3,5-Dinitrobenzoyl chloride. wikipedia.org This reagent is particularly useful not only for the esterification but also for introducing additional nitroaromatic moieties, which can be leveraged for analytical purposes. nih.govhansshodhsudha.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the 4-hydroxyl group attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This is followed by the elimination of a chloride ion to form the corresponding ester. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct. wikipedia.org

| Reactant | Reagent | Product |

| 3,5-Dinitro-4-hydroxypyridine | 3,5-Dinitrobenzoyl chloride | 3,5-dinitropyridin-4-yl 3,5-dinitrobenzoate |

Alkylation and Ether Formation

Alkylation of the hydroxyl group results in the formation of an ether linkage. This transformation is commonly performed using the Williamson ether synthesis methodology. The process involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic alkoxide. This intermediate subsequently reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) through an SN2 reaction to yield the desired ether. The choice of base and alkylating agent allows for the introduction of a wide variety of alkyl and aryl groups.

| Alkylating Agent | Base | Product Name |

| Methyl iodide | Sodium hydride (NaH) | 4-methoxy-3,5-dinitropyridine |

| Benzyl bromide | Potassium carbonate (K₂CO₃) | 4-(benzyloxy)-3,5-dinitropyridine |

| Ethyl tosylate | Sodium hydride (NaH) | 4-ethoxy-3,5-dinitropyridine |

Derivatization for Enhanced Analytical Detection (e.g., HPLC-UV, HPLC-FLD)

For quantitative analysis using high-performance liquid chromatography (HPLC), derivatization is a key strategy to enhance detectability, especially when the parent molecule lacks a strong chromophore or fluorophore. researchgate.net

HPLC-UV Detection: To improve detection by UV-visible spectroscopy, a derivatizing agent that introduces a highly conjugated system or a strong chromophore is used. The acylation reaction with 3,5-Dinitrobenzoyl chloride, as described in section 6.1.1, is an excellent example of this approach. nih.gov The resulting ester possesses multiple nitroaromatic rings, leading to a significant increase in molar absorptivity and thus a lower limit of detection. nih.gov

HPLC-FLD Detection: For high-sensitivity analysis, fluorescence detection (FLD) is often employed. This requires converting the non-fluorescent this compound into a fluorescent derivative. This is achieved by reacting the hydroxyl group with a fluorogenic tagging reagent. Reagents like dansyl chloride are commonly used to derivatize hydroxyl and amine groups, introducing a highly fluorescent dansyl moiety. mdpi.com The reaction conditions typically involve a basic medium to facilitate the nucleophilic attack of the hydroxyl group on the sulfonyl chloride of the reagent.

| Analytical Technique | Derivatizing Reagent Class | Example Reagent | Target Functional Group |

| HPLC-UV | Acyl Chlorides | 3,5-Dinitrobenzoyl Chloride | Hydroxyl |

| HPLC-FLD | Sulfonyl Chlorides | Dansyl Chloride | Hydroxyl |

| HPLC-UV | Benzotrifluorides | 4-Chloro-3,5-dinitrobenzotrifluoride | Hydroxyl, Amino |

Functionalization of the Pyridine Ring

The electronic nature of the pyridine ring in this compound is heavily influenced by the presence of the nitrogen heteroatom and the two nitro groups, making it extremely electron-deficient.

Electrophilic Aromatic Substitution (where applicable)

Electrophilic Aromatic Substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are hallmark reactions of many aromatic systems. masterorganicchemistry.com However, the pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com In acidic media, which are often required for EAS, the pyridine nitrogen becomes protonated, creating a pyridinium (B92312) ion. This further and strongly deactivates the ring towards electrophilic attack.

In the case of this compound, the presence of two powerful electron-withdrawing nitro groups in addition to the deactivating effect of the nitrogen atom makes the aromatic ring exceptionally electron-poor. stackexchange.com Consequently, electrophilic aromatic substitution on this scaffold is considered not applicable under standard laboratory conditions. The ring is too deactivated to react with common electrophiles.

Nucleophilic Aromatic Substitution with Different Nucleophiles

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). youtube.com The nitro groups at the C3 and C5 positions strongly activate the ring for attack by nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. nih.gov

In SNAr reactions on this scaffold, one of the nitro groups typically acts as the leaving group, as the nitrite (B80452) ion is a stable species. Nucleophilic attack can occur at the C3 or C5 position, leading to the displacement of a nitro group. A wide range of nucleophiles can be employed for this purpose, allowing for significant functionalization of the pyridine core.

| Nucleophile | Reagent Example | Product Class |

| Amine | Aniline | N-phenyl-3-nitro-4-hydroxypyridin-5-amine |

| Alkoxide | Sodium methoxide | 5-methoxy-3-nitro-4-hydroxypyridine |

| Thiolate | Sodium thiophenoxide | 3-nitro-4-hydroxy-5-(phenylthio)pyridine |

Strategies for Constructing Complex Molecules Bearing the this compound Moiety

The this compound moiety can be incorporated into more complex molecular architectures through several synthetic strategies. These approaches generally leverage the reactivity of the hydroxyl group or the susceptibility of the electron-deficient ring to nucleophilic attack.

One primary strategy involves the derivatization of the 4-hydroxy group . This functional handle can undergo O-alkylation or O-arylation to form ethers. Copper-catalyzed O-arylation reactions, for instance, have been successfully applied to simpler hydroxypyridines using aryl bromides and iodides, providing a pathway to complex biaryl ether structures. acs.org Such reactions on the this compound scaffold would yield molecules where the dinitropyridyl core is linked to other aromatic or heterocyclic systems via an ether bridge.

A second key strategy is nucleophilic aromatic substitution (SNAr) . The powerful electron-withdrawing effect of the two nitro groups makes the pyridine ring highly susceptible to attack by nucleophiles. While the nitro groups themselves can be substituted in some dinitropyridine systems, a more common approach involves introducing a leaving group (such as a halogen) at the 2- or 6-positions. researchgate.net This allows for the sequential introduction of various nucleophiles (amines, alkoxides, thiolates) to build highly functionalized and complex pyridine derivatives.

Finally, the inherent acidity of the 4-hydroxy group allows for the formation of salts with various organic or inorganic bases. These ionic derivatives can serve as building blocks for constructing coordination polymers or supramolecular assemblies where the dinitropyridinolate anion acts as a ligand.

Design and Synthesis of Advanced Materials Precursors

The this compound scaffold is a valuable precursor for the design and synthesis of advanced materials, particularly in the field of energetic materials. chemistry-chemists.compurdue.edu The high nitrogen content, presence of nitro groups (oxidizers), and inherent aromatic stability of the pyridine ring contribute to favorable energetic properties such as high density, thermal stability, and significant heat of formation. orgchemres.org

A prominent example of an advanced energetic material derived from a related dinitropyridine core is 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX) . researchgate.net While not synthesized directly from this compound, its structure highlights the importance of the 3,5-dinitropyridine (B58125) backbone in creating thermally stable, insensitive high explosives. The synthesis of PYX involves the nitration of a 2,6-disubstituted pyridine precursor. researchgate.netnih.gov The properties of PYX and its salts demonstrate the performance achievable with this structural motif. semanticscholar.org

Another important energetic material, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) , is synthesized from 2,6-diaminopyridine (B39239) through a sequence of acetylation, N-oxidation, nitration, and hydrolysis. energetic-materials.org.cn This synthesis underscores a common strategy where functional groups are introduced onto the pyridine ring prior to the energetic nitration step.

The this compound moiety itself can be used to create energetic salts by deprotonation of the hydroxyl group. The resulting anion can be combined with nitrogen-rich cations (e.g., hydrazinium, guanidinium, aminoguanidinium) to form energetic ionic liquids or salts with tailored properties. This approach has been successfully used with the analogous compound 4-hydroxy-3,5-dinitropyrazole to create thermally stable zwitterionic energetic materials. nih.gov

Beyond energetics, the significant charge separation and electron-deficient nature of the dinitropyridine ring suggest potential applications in nonlinear optical (NLO) materials . Molecules with strong donor-acceptor characteristics and extended π-conjugation can exhibit large second or third-order optical nonlinearities. mdpi.commdpi.com By functionalizing the this compound scaffold with electron-donating groups, it may be possible to create novel chromophores for NLO applications. researchgate.net

Table of Energetic Properties for PYX and its Derivatives

This table presents key performance indicators for the advanced energetic material PYX and some of its energetic salts, illustrating the utility of the dinitropyridine scaffold. Data sourced from Klapötke, et al. nih.gov

| Compound Name | Formula | Density (ρ) [g cm⁻³] | Heat of Formation (ΔHf) [kJ mol⁻¹] | Detonation Velocity (Vd) [m s⁻¹] | Detonation Pressure (P) [GPa] |

| PYX | C₁₇H₇N₁₁O₁₆ | 1.757 | +37 | 8387 | 30.8 |

| Ammonium (B1175870) Salt of PYX | C₁₇H₁₀N₁₂O₁₆ | 1.761 | -132 | 8393 | 31.8 |

| Hydrazinium Salt of PYX | C₁₇H₁₁N₁₃O₁₆ | 1.777 | -58 | 8510 | 33.3 |

| Hydroxylammonium Salt of PYX | C₁₇H₁₀N₁₂O₁₇ | 1.829 | -124 | 8683 | 35.6 |

| Guanidinium Salt of PYX | C₁₈H₁₃N₁₄O₁₆ | 1.748 | -133 | 8415 | 32.2 |

Applications of 3,5 Dinitro 4 Hydroxypyridine in Chemical Science and Technology

Role in Energetic Materials and Propellants

The high nitrogen content and oxygen balance conferred by the nitro groups make the dinitropyridine scaffold a subject of research in the field of energetic materials.

As a Precursor for Explosives

Dinitropyridines, including 3,5-Dinitro-4-hydroxypyridine, are considered useful precursors for the synthesis of explosives and other energetic compounds. researchgate.net The energetic properties of these materials are derived from the presence of multiple nitro groups on the pyridine (B92270) ring. The synthesis of novel energetic materials often involves the chemical modification of precursors like this compound to create more complex molecules with tailored properties such as increased power, thermal stability, and reduced sensitivity. Research into analogous compounds, such as dinitropyrazole derivatives, further highlights the utility of dinitro-heterocycles as foundational structures for developing advanced energetic materials. nih.govmdpi.comresearchgate.net

Catalytic Effects of its Salts (e.g., Lead Salts) in Propellants

In solid propellants, particularly double-base propellants, metallic salts are often added to modify the combustion characteristics. Lead salts have historically been used as ballistic modifiers to control the burning rate and make it less sensitive to changes in pressure, an effect known as "platonization". semanticscholar.orgserdp-estcp.miled.ac.uk While research on the specific salts of this compound is not extensively detailed in available literature, the function of lead salts with structurally similar nitrogen-containing heterocyclic compounds is well-documented. These lead-based catalysts typically work at or near the burning surface of the propellant. semanticscholar.org They can promote the formation of carbonaceous (soot) layers that influence heat transfer or form complexes that alter the decomposition chemistry of the propellant ingredients. semanticscholar.org The primary role of these additives is to ensure a consistent and predictable performance of the propellant across a range of operating pressures. serdp-estcp.mil

Utility in Organic Synthesis as a Building Block or Intermediate

As a Precursor for Nitrogen-Containing Bioactive Molecules

This compound and its derivatives, particularly 2-chloro-3,5-dinitropyridine, serve as versatile precursors in the synthesis of a wide array of nitrogen-containing bioactive molecules. mdpi.comnih.gov The electron-withdrawing nature of the nitro groups activates the pyridine ring for nucleophilic substitution reactions, making it a valuable building block in medicinal chemistry for the development of compounds with diverse therapeutic applications, including antitumor, antiviral, and anti-neurodegenerative agents. mdpi.comnih.govresearchgate.net

The synthetic utility of dinitropyridine derivatives is demonstrated in the preparation of various heterocyclic systems. For instance, 2-chloro-3,5-dinitropyridine is a key starting material for novel imidazopyridines, which have been investigated as inhibitors of necroptosis, a form of programmed cell death. mdpi.com This precursor is also utilized in the synthesis of 4-aza-6-nitrobenzofuroxan, a compound that has shown inhibitory activity against HIV-1 integrase and RNase H. mdpi.comresearchgate.net

Furthermore, the 3,5-dinitropyridine (B58125) moiety has been incorporated into fluorophore molecules. These fluorescent probes are designed for the detection of biothiols, leveraging the electron-accepting properties of the dinitropyridine ring. researchgate.net The synthesis of these probes typically involves the nucleophilic substitution of a leaving group, such as chlorine, on the dinitropyridine ring. mdpi.comresearchgate.net

The following table summarizes some of the bioactive molecules synthesized using 3,5-dinitropyridine derivatives as precursors:

| Precursor | Synthesized Bioactive Molecule | Biological Activity |

| 2-chloro-3,5-dinitropyridine | Imidazo[4,5-b]pyridines | Inhibitors of necroptosis mdpi.com |

| 2-chloro-3,5-dinitropyridine | 4-Aza-6-nitrobenzofuroxan | HIV-1 integrase and RNase H inhibitor mdpi.comresearchgate.net |

| 2-chloro-3,5-dinitropyridine | Thiazolo[5,4-b]pyridines | Potential MALT1 inhibitors mdpi.com |

| 2-chloro-3,5-dinitropyridine | Fluorescent probes | Detection of biothiols researchgate.net |

Role in Catalysis Beyond Energetic Materials

While the primary applications of many dinitropyridine compounds are in the field of energetic materials, the broader class of pyridine derivatives sees extensive use in catalysis. researchgate.net Pyridine and its derivatives can function as catalysts in various organic transformations, often due to the nucleophilic nature of the nitrogen atom. researchgate.net For instance, hydroxypyridines have been explored for their catalytic effects. In some cases, the pyridone tautomer can act as an internal basic site, cooperating with a metal center to facilitate catalytic reactions such as the oxidation of alcohols. acs.org

However, specific examples detailing the catalytic application of this compound beyond the context of energetic materials are not extensively documented in the reviewed literature. The strong electron-withdrawing nitro groups significantly reduce the basicity and nucleophilicity of the pyridine nitrogen, which may limit its utility in many standard catalytic cycles where pyridine's basicity is crucial. Further research is needed to explore potential catalytic roles for this specific compound, perhaps in reactions where its electron-deficient nature could be advantageous.

Exploration in Materials Science (e.g., Nonlinear Optical Materials)

The exploration of pyridine derivatives in materials science is a burgeoning field, with a particular interest in their potential for applications in nonlinear optical (NLO) materials. researchgate.net Organic molecules with donor-π-acceptor motifs are known to exhibit significant NLO properties, and the pyridine ring can act as an effective component in such systems. acs.org The NLO response of these materials is crucial for applications in optical data storage, image processing, and optical switching.

While specific studies focusing on the NLO properties of this compound are not prominent in the available literature, related dinitropyridine derivatives have been identified as having high potential for the production of NLO materials. researchgate.net The introduction of nitro groups, which are strong electron acceptors, can enhance the second-order hyperpolarizability of a molecule, a key parameter for NLO activity. The synthesis of 4-aryl-3,5-dinitropyridines has been noted for its potential in creating NLO materials. researchgate.net

The general strategy for designing NLO materials involves creating molecules with significant charge transfer. The combination of the electron-donating hydroxyl group and the strongly electron-withdrawing dinitro groups on the pyridine ring of this compound suggests that it could possess interesting NLO properties. However, detailed experimental and theoretical studies are required to quantify these properties and assess its potential for practical applications in materials science.

Other Emerging Applications (e.g., Octane Boosters)

An emerging area of application for hydroxypyridine derivatives is as octane boosters in gasoline. acs.org Octane rating is a critical measure of a fuel's ability to resist knocking or pre-ignition during combustion in an engine. Additives that increase the octane number are highly valuable in the fuel industry.